1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
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Overview
Description
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one is a complex organic compound characterized by its unique molecular structure. This compound is known for its significant role in various biochemical and pharmaceutical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the pyrimidin-2-one moiety: This can be achieved through a condensation reaction between the oxolan derivative and a pyrimidine precursor.
Functional group modifications: Additional steps may include hydroxylation, methylation, and other functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are often employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one is widely used in scientific research due to its versatile properties:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies related to enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved often include binding to active sites, altering enzyme activity, or modulating receptor functions, leading to various biochemical responses.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione .
- **4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one S-oxide .
Uniqueness
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H14N2O5 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(16)7(14)6(5-13)17-8(10)12-4-2-3-11-9(12)15/h2-4,6-8,13-14,16H,5H2,1H3/t6-,7?,8-,10+/m1/s1 |
InChI Key |
SMFRONCOXPTDQN-FLBYRXAVSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=CC=NC2=O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC=NC2=O)CO)O)O |
Origin of Product |
United States |
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